molecular formula C9H11Cl2NO B12969857 (R)-6-chlorochroman-3-amine hydrochloride

(R)-6-chlorochroman-3-amine hydrochloride

Cat. No.: B12969857
M. Wt: 220.09 g/mol
InChI Key: YIPPXNAWFXXHHD-DDWIOCJRSA-N
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Description

®-6-chlorochroman-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring substituted with a chlorine atom and an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-chlorochroman-3-amine hydrochloride typically involves several steps. One common method starts with the preparation of the chroman ring, followed by the introduction of the chlorine atom and the amine group. The final step involves converting the amine to its hydrochloride salt.

    Chroman Ring Formation: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Amination: The amine group is introduced via nucleophilic substitution, often using ammonia or amine derivatives.

    Hydrochloride Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-6-chlorochroman-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-6-chlorochroman-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

®-6-chlorochroman-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-6-chlorochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    SCH-23390 hydrochloride: A selective dopamine D1 receptor antagonist.

    Phenylephrine hydrochloride: An α1-adrenergic receptor agonist.

    CI 966 hydrochloride: A selective inhibitor of the GABA transporter GAT-1.

Uniqueness

®-6-chlorochroman-3-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1

InChI Key

YIPPXNAWFXXHHD-DDWIOCJRSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2)Cl)N.Cl

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)N.Cl

Origin of Product

United States

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